1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine
Description
1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine (CAS: 1153206-37-1) is a pyrazole derivative with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . The compound features a pyrazole core substituted with an ethyl group at the 1-position and an N-linked 1-(furan-2-yl)ethyl moiety at the 4-position.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-ethyl-N-[1-(furan-2-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H15N3O/c1-3-14-8-10(7-12-14)13-9(2)11-5-4-6-15-11/h4-9,13H,3H2,1-2H3 |
InChI Key |
IQAAAUVVMOUGCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(C)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical
Key Observations :
- Polarity : The furan substituent in the target compound introduces oxygen-based polarity, contrasting with the hydrophobic phenyl group in the 2-phenylethyl analog .
- Steric Bulk : The tetrahydro-2H-pyran-2-yl group in compound 2.3k adds steric bulk, which may hinder rotational freedom compared to the smaller ethyl group in the target compound .
Biological Activity
1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine (CAS No. 1153206-37-1) is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which integrates a pyrazole moiety with a furan substituent, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies and Findings:
-
Cell Line Testing :
- The compound exhibited notable activity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- In vitro assays showed IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines, suggesting a promising lead for further development .
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. This compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Research Insights:
- COX Inhibition :
- Preliminary studies indicate that derivatives similar to 1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine exhibit selective COX-2 inhibition, providing a basis for their anti-inflammatory action .
- In vivo models demonstrated reduced edema in carrageenan-induced inflammation tests, showcasing its potential as an effective anti-inflammatory agent .
Summary of Biological Activities
| Activity Type | Test Subject | IC50 Values | Notes |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 µM | Significant growth inhibition |
| NCI-H460 | 12.50 µM | Effective against lung cancer | |
| SF-268 | 42.30 µM | Central nervous system cancer | |
| Anti-inflammatory | COX Inhibition | Not specified | Potential selective COX-2 inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
